N-(4-bromo-2-chlorophenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea
Description
N-(4-bromo-2-chlorophenyl)-N’-[4-(difluoromethoxy)-2-methylphenyl]urea is a synthetic organic compound characterized by the presence of bromine, chlorine, fluorine, and methoxy groups attached to a urea backbone
Properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-[4-(difluoromethoxy)-2-methylphenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClF2N2O2/c1-8-6-10(23-14(18)19)3-5-12(8)20-15(22)21-13-4-2-9(16)7-11(13)17/h2-7,14H,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSPLUIJAXWFIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)NC(=O)NC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-chlorophenyl)-N’-[4-(difluoromethoxy)-2-methylphenyl]urea typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-chloroaniline and 4-(difluoromethoxy)-2-methylaniline.
Formation of Isocyanate: 4-bromo-2-chloroaniline is treated with phosgene to form the corresponding isocyanate intermediate.
Urea Formation: The isocyanate intermediate is then reacted with 4-(difluoromethoxy)-2-methylaniline to form the desired urea compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-chlorophenyl)-N’-[4-(difluoromethoxy)-2-methylphenyl]urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the urea moiety.
Hydrolysis: Under acidic or basic conditions, the urea bond can be hydrolyzed to yield the corresponding amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products
Substitution: Substituted derivatives with different nucleophiles.
Hydrolysis: 4-bromo-2-chloroaniline and 4-(difluoromethoxy)-2-methylaniline.
Scientific Research Applications
N-(4-bromo-2-chlorophenyl)-N’-[4-(difluoromethoxy)-2-methylphenyl]urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with specific biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism by which N-(4-bromo-2-chlorophenyl)-N’-[4-(difluoromethoxy)-2-methylphenyl]urea exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the methoxy group can enhance its binding affinity and specificity. The exact pathways involved depend on the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-chlorophenyl)-N’-phenylurea
- N-(4-chlorophenyl)-N’-[4-(difluoromethoxy)-2-methylphenyl]urea
- N-(4-bromo-2-chlorophenyl)-N’-[4-methoxy-2-methylphenyl]urea
Uniqueness
N-(4-bromo-2-chlorophenyl)-N’-[4-(difluoromethoxy)-2-methylphenyl]urea is unique due to the combination of bromine, chlorine, and difluoromethoxy groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
